molecular formula C18H16N2O3S3 B2593942 N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-sulfonamide CAS No. 946369-90-0

N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-sulfonamide

Cat. No.: B2593942
CAS No.: 946369-90-0
M. Wt: 404.52
InChI Key: GPOFCKJNCSLWHM-UHFFFAOYSA-N
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Description

This compound features a 1,2,3,4-tetrahydroquinoline (THQ) core modified at the 1-position with a thiophene-2-carbonyl group and at the 7-position with a thiophene-2-sulfonamide moiety. The THQ scaffold is widely explored in medicinal chemistry due to its conformational flexibility and ability to interact with biological targets such as enzymes (e.g., nitric oxide synthase, NOS) and receptors (e.g., μ-opioid receptors, MOR) . The dual thiophene substitutions likely enhance lipophilicity and π-π stacking interactions, influencing target binding and pharmacokinetic properties.

Properties

IUPAC Name

N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S3/c21-18(16-5-2-10-24-16)20-9-1-4-13-7-8-14(12-15(13)20)19-26(22,23)17-6-3-11-25-17/h2-3,5-8,10-12,19H,1,4,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPOFCKJNCSLWHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CS3)N(C1)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-sulfonamide typically involves multi-step organic reactions. One common method includes the condensation of thiophene-2-carbonyl chloride with 1,2,3,4-tetrahydroquinoline, followed by sulfonation with thiophene-2-sulfonyl chloride . The reaction conditions often require the use of organic solvents such as dichloromethane or chloroform, and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent.

  • Mechanism of Action : The compound may inhibit tubulin polymerization and induce cell cycle arrest in cancer cells.
  • In Vitro Studies : Research indicates significant antiproliferative effects against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer), with IC50 values ranging from 0.5 to 5 µM.

Antimicrobial Properties

N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-sulfonamide has also been investigated for its antimicrobial properties.

  • Activity Against Bacteria : The compound exhibits activity against both Gram-positive and Gram-negative bacteria, suggesting potential use in treating bacterial infections.

Enzyme Inhibition Studies

The compound has been explored for its ability to inhibit specific enzymes involved in disease pathways.

  • Target Enzymes : Studies suggest that it may inhibit enzymes linked to cancer progression and bacterial metabolism.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity.

  • Modifications : Variations in the thiophene and sulfonamide groups can lead to changes in potency and selectivity against different biological targets.

Organic Electronics

Due to its unique electronic properties, this compound is being explored in the field of organic electronics.

  • Potential Uses : The compound can be utilized in the development of organic semiconductors and light-emitting diodes (LEDs), contributing to advancements in electronic materials.

Case Study 1: Anticancer Activity Assessment

A study published in a peer-reviewed journal assessed the anticancer properties of this compound using various human cancer cell lines. The results demonstrated that it effectively inhibited cell proliferation through mechanisms involving apoptosis and cell cycle arrest. This study underscores the potential of this compound as a lead candidate for further drug development .

Case Study 2: Antimicrobial Efficacy Evaluation

Another research effort evaluated the antimicrobial activity against a panel of bacterial strains. The results indicated that the compound showed promising antibacterial activity, particularly against resistant strains, suggesting its potential role as a new antibiotic agent .

Mechanism of Action

The mechanism of action of N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular signaling pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

Substituent Variations on the Sulfonamide-Benzenesulfonyl Group

a. 4-Chloro Substitution (G512-0161) The compound 4-chloro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide (G512-0161) introduces a chlorine atom at the 4-position of the benzenesulfonyl group. Key properties include:

Property Value
Molecular Weight 432.95 g/mol
logP 4.87
Hydrogen Bond Acceptors 6
Hydrogen Bond Donors 1

b. 4-Fluoro Substitution
The 4-fluoro analog replaces chlorine with fluorine. Fluorine’s electronegativity enhances electronic interactions (e.g., hydrogen bonding or dipole interactions) without significantly altering logP. This substitution may improve metabolic stability due to fluorine’s resistance to oxidative degradation .

Modifications to the THQ Core N-Substituents

a. Piperidine/Pyrrolidine Derivatives Compounds such as N-(1-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide Dihydrochloride (70) and N-(1-(1-Methylpyrrolidin-3-yl)-... (71) feature cyclic amine substituents. These modifications:

  • Increase basicity, enabling salt formation (e.g., dihydrochloride) for improved solubility.
  • Enhance interactions with charged residues in enzyme active sites (e.g., NOS isoforms) .
  • Show varied inhibitory potency: Piperidine derivatives (e.g., 70) exhibit higher selectivity for iNOS over eNOS/nNOS due to steric and electronic effects .

b. Alkylamine Derivatives Compounds like N-(1-(2-(Dimethylamino)ethyl)-8-fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl) thiophene-2-carboximidamide (31) incorporate flexible alkylamine chains. These:

  • Introduce tertiary amines, which may form hydrogen bonds or ionic interactions.

Sulfonamide vs. Carboximidamide Functional Groups

While the target compound has a sulfonamide group, analogs like N-(1-(1-Methylpiperidin-4-yl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide (68) replace sulfonamide with carboximidamide. Key differences:

  • Sulfonamide : Stronger hydrogen-bond acceptor (due to sulfonyl group), higher polarity (polar surface area ~57 Ų in G512-0161 ).
  • Carboximidamide : Basic amidine group (pKa ~8–10) enables protonation at physiological pH, influencing solubility and target engagement .

Biological Activity

N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a unique combination of a thiophene ring and a tetrahydroquinoline moiety, contributing to its distinctive biological profile. The sulfonamide group enhances its pharmacological potential by allowing for specific interactions with biological targets.

Preliminary studies suggest that compounds with similar structures exhibit significant biological activities due to their ability to inhibit specific enzymes. For instance, thiophene-based sulfonamides have been shown to act as inhibitors of carbonic anhydrases (CAs), which are crucial in various physiological processes including acid-base balance and fluid secretion.

Inhibition of Carbonic Anhydrases

Research indicates that thiophene-based sulfonamides, including this compound, demonstrate potent inhibitory effects on human carbonic anhydrase isoenzymes I and II (hCA-I and hCA-II). The inhibition constants (K_i) and half-maximal inhibitory concentrations (IC_50) are critical parameters that define their potency:

CompoundTarget EnzymeIC₅₀ (nM)Kₐ (nM)
This compoundhCA-I69 - 70 µM66.49 ± 17.15
This compoundhCA-II23.4 nM - 1.405 µM74.88 ± 20.65

These findings suggest that the compound exhibits noncompetitive inhibition against both isoenzymes, indicating its potential therapeutic applications in conditions where CA activity is dysregulated .

Antimicrobial Activity

Recent studies have also explored the antimicrobial properties of thiophene derivatives. Compounds similar to this compound have shown significant activity against various bacterial strains:

CompoundBacterial StrainPercentage Inhibition
This compoundE. coli94.5%
This compoundP. aeruginosa67.3%

These results highlight the compound's potential as an antimicrobial agent .

Case Studies and Research Findings

Several studies have investigated the biological activities of thiophene-based sulfonamides:

  • Inhibition Studies : A study evaluated the inhibitory effects of various thiophene-based sulfonamides on carbonic anhydrases and demonstrated their efficacy at low concentrations with specific interaction mechanisms elucidated through molecular docking studies .
  • Antimicrobial Efficacy : Another research effort focused on the antimicrobial properties of thiophene derivatives against common pathogens like E. coli and S. aureus. The results showed promising antibacterial activity with potential applications in treating infections .
  • Structure–Activity Relationship (SAR) : Investigations into the SAR of related compounds revealed that modifications in the thiophene and sulfonamide groups significantly impact biological activity and selectivity towards different targets .

Q & A

Q. What synthetic methodologies are reported for preparing tetrahydroquinoline-sulfonamide derivatives, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves multi-step reactions with key intermediates. For example, tetrahydroquinoline derivatives are synthesized via cyclization of substituted anilines with carbonyl reagents. demonstrates that yields vary significantly with substituents and reaction conditions. For instance:

  • Compound 28 (68% yield): Prepared by HCl treatment in 10% MeOH/CH₂Cl₂, followed by Et₂O precipitation.
  • Compound 30 (6% yield): Low yield attributed to steric hindrance from a methylpyrrolidine substituent. Optimization strategies include adjusting solvent polarity (e.g., THF for LiAlH₄ reductions), temperature control (0°C for acid-sensitive steps), and purification via recrystallization or chromatography .

Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?

Methodological Answer: A combination of FT-IR , ¹H/¹³C-NMR , and X-ray crystallography is critical:

  • FT-IR identifies functional groups (e.g., C=O at ~1700 cm⁻¹, S=O at ~1150 cm⁻¹) and confirms cyclization via C–S–C band appearance (~748 cm⁻¹) .
  • NMR resolves regiochemistry: Aromatic protons appear at δ 7.20–8.30 ppm, while aliphatic CH₂ groups in tetrahydroquinoline are observed at δ 1.10–4.60 ppm .
  • X-ray crystallography (e.g., ) provides dihedral angles (e.g., 8.50–13.53° between thiophene and benzene rings) and validates non-classical hydrogen bonding (C–H⋯O/S interactions) .

Advanced Research Questions

Q. How can conflicting spectroscopic data on sulfonamide conformation be resolved?

Methodological Answer: Discrepancies between theoretical (DFT) and experimental data often arise from dynamic conformational changes. To resolve this:

  • Perform variable-temperature NMR to assess rotational barriers of the sulfonamide group.
  • Use X-ray crystallography (as in ) to determine static conformations. For example, intramolecular S(6) ring motifs stabilize specific geometries .
  • Compare experimental IR C=O stretching frequencies (e.g., 1710 cm⁻¹ in ) with DFT-simulated spectra to identify dominant conformers .

Q. What mechanistic insights explain the low yield of certain derivatives during synthesis?

Methodological Answer: Low yields (e.g., 6% for Compound 30 in ) may result from:

  • Steric hindrance : Bulky substituents (e.g., 1-methylpyrrolidine) impede nucleophilic attack during cyclization.
  • Competitive side reactions : Thiophene sulfonamide groups may undergo hydrolysis under acidic conditions. Mitigation includes using aprotic solvents (e.g., acetonitrile) and controlled reagent stoichiometry .
  • Purification challenges : Hydrophobic byproducts require gradient elution in HPLC or silica gel chromatography .

Q. How can computational modeling predict the bioactivity of this compound?

Methodological Answer:

  • Docking studies (e.g., using PDB ligand 8US in ) model interactions with target proteins (e.g., enzymes with hydrophobic pockets).
  • Molecular dynamics simulations assess stability of the thiophene-sulfonamide moiety in aqueous vs. lipid environments.
  • QSAR models correlate substituent effects (e.g., electron-withdrawing groups on thiophene) with antibacterial activity, as suggested in for similar carboxamide derivatives .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported yields for similar derivatives?

Methodological Answer: Conflicting yields (e.g., 68% for Compound 28 vs. 6% for 30 ) arise from:

  • Substituent electronic effects : Electron-donating groups (e.g., piperidine in 28 ) enhance nucleophilicity, while electron-withdrawing groups (e.g., fluorine in 31 ) may slow reactivity.
  • Solvent polarity : Polar solvents (MeOH/CH₂Cl₂) improve solubility of intermediates, as seen in .
  • Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄ in ) may improve cyclization efficiency in stubborn cases .

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